3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide
Description
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
NVYNZDCJAPJVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1(CCS(=O)(=O)C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrothiophene 1,1-dioxide Core
The tetrahydrothiophene 1,1-dioxide (sulfolane) ring system is commonly prepared by oxidation of tetrahydrothiophene derivatives. Key points include:
- Starting Material: Commercially available tetrahydrothiophene or substituted tetrahydrothiophenes.
- Oxidation: Typically performed using peracids such as meta-chloroperoxybenzoic acid (mCPBA) to convert the sulfur atom into the sulfone (1,1-dioxide) form.
- Example: The oxidation of 3-sulfolene derivatives with mCPBA yields β-bromosulfones, which can be further manipulated to form the sulfone core.
Representative Preparation Procedure (From Literature)
A representative synthetic route based on recent research includes:
This sequence is adaptable for synthesizing analogs with varied aminoalkyl substituents.
Alternative Preparation via Tosylation and Substitution
Another approach involves:
- Tosylation of 4-hydroxytetrahydrothiophene 1,1-dioxide: The hydroxyl group is converted into a good leaving group (methanesulfonate or tosylate) using tosyl chloride in the presence of bases such as triethylamine.
- Nucleophilic Substitution: The tosylate intermediate undergoes nucleophilic substitution with amines like 1-aminopropan-2-yl derivatives to introduce the aminoalkyl group at the 3-position.
- Purification: The product is purified by silica gel chromatography to yield the desired compound with yields reported around 75-77%.
Data Tables Summarizing Yields and Conditions
Research Outcomes and Optimization
- The sulfone linkage in the tetrahydrothiophene ring is essential for biological activity and chemical stability.
- Structural modifications of the aminoalkyl substituent influence both yield and activity, with Boc protection strategies improving synthetic efficiency.
- Microwave-assisted reactions have been reported to enhance reaction rates and yields in related sulfone syntheses.
- Purification by normal phase chromatography is standard to isolate pure products with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Scientific Research Applications
3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is used in a variety of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
- Biology The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in the production of pharmaceuticals and other fine chemicals.
The biological activity of 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is attributed to its interaction with biological targets, such as enzymes and receptors. The aminopropyl group can modulate enzyme activity, while the hydroxyl group enhances its reactivity with biological molecules. The compound has been studied for its potential antimicrobial and antifungal properties and its role in modulating neurotransmitter systems.
Antiviral Properties
Research suggests that compounds structurally similar to this compound exhibit antiviral activities. For example, derivatives have demonstrated anti-hepatitis C virus (HCV) effects, outperforming standard antiviral drugs like ribavirin in selectivity index and efficacy. These findings indicate that the compound may be a potential lead in developing new antiviral agents.
Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties, with the ability to inhibit the growth of various microbial strains. This makes it a candidate for further investigation in the field of infectious diseases.
Study on Antiviral Effects
A study published in PubMed explored the synthesis and anti-HCV effects of various derivatives related to this compound. The most active derivative exhibited approximately two-fold higher anti-HCV effects than ribavirin, indicating a promising avenue for therapeutic development.
Microbial Metabolism Insights
Research involving Pseudomonas putida demonstrated how related aminopropanol compounds are metabolized. This study provided insights into the metabolic pathways and enzymatic mechanisms that could be relevant for understanding the biological activity of this compound.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide and related sulfolane derivatives:
Notes:
- *Molecular weight estimated based on formula C₇H₁₅NO₃S.
- Bioactivity data for the target compound is absent in the provided evidence, but structural analogs highlight the importance of substituents. For example, the dichlorophenylamino derivative’s plant growth activity suggests that aromatic substituents enhance agrochemical utility .
Key Structural and Functional Insights:
Hydrogen-Bonding vs. In contrast, the decyloxy derivative’s long alkyl chain favors membrane permeability, making it suitable for surfactant applications.
Biological Activity: The dichlorophenylamino analog’s bioactivity in plant growth regulation (vigor index increase of 15–20% in maize) underscores the role of aromatic substituents in agrochemical design .
Synthetic Accessibility: Simpler derivatives like 3-aminotetrahydrothiophene 1,1-dioxide are widely used as intermediates, while branched or aromatic analogs require multi-step syntheses (e.g., S,N-tandem heterocyclizations for spiro compounds) .
Commercial Viability: The discontinued status of the target compound contrasts with the availability of analogs like the dichlorophenylamino derivative, indicating possible challenges in synthesis, stability, or market demand.
Biological Activity
3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a sulfur-containing organic compound notable for its unique tetrahydrothiophene structure. It features both hydroxyl and amino groups, contributing to its potential biological activity and versatility in chemical reactions. The molecular formula is C8H17NO3S, with a molecular weight of approximately 207.29 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the aminopropyl group allows for modulation of enzyme activity, while the hydroxyl group enhances its reactivity with biological molecules. This compound has been studied for its potential antimicrobial and antifungal properties, as well as its role in modulating neurotransmitter systems .
Antiviral Properties
Research indicates that compounds structurally similar to this compound exhibit antiviral activities. For instance, derivatives have shown significant anti-hepatitis C virus (HCV) effects, outperforming standard antiviral drugs like ribavirin in selectivity index and efficacy . These findings suggest that the compound may serve as a potential lead in developing new antiviral agents.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties. Its ability to inhibit the growth of various microbial strains has been documented, making it a candidate for further investigation in the field of infectious diseases .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide | Contains an aminomethyl group | Exhibits different antimicrobial properties compared to target |
| 3-Bromo-4-(2-methylbutoxy)tetrahydrothiophene | Bromine substituent on the ring | Potentially different reactivity due to bromine's electrophilic nature |
| This compound | Amino and hydroxyl groups | Notable for antiviral and antimicrobial activities |
This comparative analysis highlights the distinct biological profiles that arise from slight structural variations among these compounds.
Study on Antiviral Effects
A study published in PubMed explored the synthesis and anti-HCV effects of various derivatives related to this compound. The most active derivative exhibited approximately two-fold higher anti-HCV effects than ribavirin, indicating a promising avenue for therapeutic development .
Microbial Metabolism Insights
Research involving Pseudomonas putida demonstrated how related aminopropanol compounds are metabolized. This study revealed insights into the metabolic pathways and enzymatic mechanisms that could be relevant for understanding the biological activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of tetrahydrothiophene 1,1-dioxide scaffolds. Key steps include:
- Oxidation : Selective oxidation of thietane precursors using catalysts like WO₃·H₂O and H₂O₂ under controlled pH (e.g., pH 11.5) to form the sulfone backbone .
- Amination and Hydroxylation : Introduce the 1-aminopropan-2-yl and hydroxyl groups via nucleophilic substitution or ring-opening reactions, often requiring anhydrous conditions and bases like triethylamine to mitigate side reactions .
- Purification : Column chromatography (e.g., silica gel) or recrystallization from solvents like THF/hexane improves purity. Reaction monitoring via TLC or HPLC is critical for optimizing yields (typically 50–70%) .
Q. How is the structural configuration of this compound validated, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl proton at δ 4.5–5.5 ppm, amine protons at δ 1.5–2.5 ppm). IR confirms functional groups (e.g., S=O stretch at ~1150 cm⁻¹, OH/NH stretches at 3200–3500 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry at the 3-position, critical for confirming the relative configuration of the hydroxyl and aminopropyl groups .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial bioactivity screens (e.g., plant growth regulation) involve:
- Assay Design : Treating model organisms (e.g., Zea mays seedlings) with compound solutions (0.1–1.0 mM) and measuring parameters like vigor index, root/shoot elongation over 7–14 days .
- Controls : Use of commercial growth regulators (e.g., auxins) and solvent-only controls to benchmark efficacy. Statistical analysis (ANOVA) identifies significant effects (p < 0.05) .
Advanced Research Questions
Q. How does stereochemistry at the 3-position influence biological activity, and what strategies resolve enantiomer-specific effects?
- Methodological Answer :
- Chiral Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution to isolate enantiomers.
- Activity Comparison : Test separated enantiomers in bioassays (e.g., enzyme inhibition, receptor binding). For example, the R-configuration may enhance binding to plant auxin receptors .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts enantiomer interactions with target proteins .
Q. What mechanistic insights explain the compound’s role in plant growth regulation, and how does it compare to structurally related sulfolanes?
- Methodological Answer :
- Transcriptomic Analysis : RNA-seq of treated vs. untreated plants identifies upregulated/downregulated genes (e.g., auxin-responsive genes like IAA1).
- Comparative Studies : Analogues lacking the hydroxyl group (e.g., 3-sulfolene derivatives) show reduced activity, suggesting hydrogen bonding at the 3-position is critical for receptor engagement .
- Isotopic Labeling : ¹⁸O-labeled compounds track metabolic fate via LC-MS, revealing hydrolysis pathways .
Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?
- Methodological Answer :
- Controlled Replication : Standardize solvent systems (e.g., aqueous buffers vs. DMSO) and storage conditions (2–8°C, inert atmosphere) to minimize degradation .
- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in solution. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify decomposition products via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
